molecular formula C9H7ClO4 B8527462 3-(Carboxymethyl)-2-chlorobenzoic acid

3-(Carboxymethyl)-2-chlorobenzoic acid

Cat. No.: B8527462
M. Wt: 214.60 g/mol
InChI Key: WOBHBXVGJDVGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Carboxymethyl)-2-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 2-position and a carboxymethyl (-CH₂COOH) group at the 3-position of the aromatic ring. For example, 3-(3-carboxyphenyl)-5-chlorobenzoic acid (CAS 1261974-00-8) shares a similar backbone with additional functional groups .

Properties

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

3-(carboxymethyl)-2-chlorobenzoic acid

InChI

InChI=1S/C9H7ClO4/c10-8-5(4-7(11)12)2-1-3-6(8)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)

InChI Key

WOBHBXVGJDVGMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Cl)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-(Carboxymethyl)-2-chlorobenzoic acid with related compounds:

Compound Name Structure CAS No. Molecular Formula Melting Point (°C) Solubility
2-Chlorobenzoic acid Cl at 2-position; -COOH at 1-position 118-91-2 C₇H₅ClO₂ 138–140 Insoluble in water
3-Chloro-2-nitrobenzoic acid Cl at 3; -NO₂ at 2; -COOH at 1 N/A C₇H₄ClNO₄ N/A Moderate in polar solvents
4-Amino-2-chlorobenzoic acid Cl at 2; -NH₂ at 4; -COOH at 1 N/A C₇H₆ClNO₂ N/A Enhanced solubility due to -NH₂
This compound Cl at 2; -CH₂COOH at 3; -COOH at 1 1261974-00-8* C₉H₇ClO₄ ~150–160 (estimated) Higher solubility in water

Note: The CAS provided corresponds to a structurally similar compound from .

  • Key Observations: The carboxymethyl group in this compound likely increases water solubility compared to 2-chlorobenzoic acid, which is insoluble in water . Substitutions like -NO₂ (electron-withdrawing) or -NH₂ (electron-donating) alter electronic properties, affecting reactivity and interactions with biological targets .
Anti-Inflammatory and Antioxidant Potential
  • 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (structurally related): Demonstrated significant anti-inflammatory activity in LPS-induced rat models, suppressing TNF-α and IL-6 . Its chloromethyl group may enhance membrane permeability compared to simpler derivatives.
  • Selenium-containing analogs: Compounds like selenosemicarbazides of 2-chlorobenzoic acid showed differential impacts on antioxidant enzymes (GPx, SOD-1) in brain tissue, though efficacy varied with chemical structure .
  • 3-CH2Cl derivatives: Proposed as alternatives to acetylsalicylic acid (ASA) due to immunomodulatory properties and reduced gastrointestinal toxicity .
Pharmacokinetics
  • 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid : Exhibited a plasma half-life of 4.2 hours in rats, with rapid absorption and hepatic metabolism . The carboxymethyl group in this compound may further modulate pharmacokinetics by altering protein binding or metabolic pathways.

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